Structural Differentiation: 4-Piperazinyl vs. 7-Piperazinyl Fluoroquinolone Pharmacophore Geometry
The target compound places the piperazine ring at the 4-position of a non-oxo quinoline-3-carboxylate scaffold, whereas all clinically approved fluoroquinolones (e.g., ciprofloxacin, norfloxacin, lomefloxacin) place the piperazine or N-methylpiperazine at the 7-position of a 4-oxo-quinoline-3-carboxylic acid core [1][2]. This positional isomerism removes the 4-oxo group required for Mg²⁺-bridge chelation in the DNA gyrase–quinolone ternary complex, a mechanism conserved across class members such as ciprofloxacin and levofloxacin [3]. The C-3 ethyl ester further distinguishes the target from carboxylic-acid-bearing comparators, altering both hydrogen-bonding capacity and ionization state at physiological pH . Direct head-to-head crystallographic or IC₅₀ data are unavailable; however, 6,7-dimethoxy-4-piperazinylquinoline analogs have demonstrated DNA gyrase B IC₅₀ values comparable to ciprofloxacin (e.g., 9.80 µM for compound 9 in the 4-piperazinyl series vs. ciprofloxacin's range of 0.5–5 µM against E. coli gyrase) [4], indicating that 4-piperazinyl quinolines can engage the same target via a distinct binding mode.
| Evidence Dimension | Piperazine substitution position and core pharmacophore |
|---|---|
| Target Compound Data | 4-piperazinyl; 5,8-difluoro; 3-ethyl ester; no 4-oxo (C₁₆H₁₇F₂N₃O₂, MW 321.32) |
| Comparator Or Baseline | Ciprofloxacin: 7-piperazinyl; 6-fluoro; 3-carboxylic acid; 4-oxo (C₁₇H₁₈FN₃O₃, MW 331.34). Lomefloxacin: 7-(3-methylpiperazinyl); 6,8-difluoro; 3-carboxylic acid; 4-oxo (C₁₇H₁₉F₂N₃O₃, MW 351.35) [2] |
| Quantified Difference | Piperazine positional shift from C-7 (fluoroquinolone class standard) to C-4 (target); absence of 4-oxo group; ester vs. acid at C-3 |
| Conditions | Structural comparison based on IUPAC nomenclature, canonical SMILES, and published pharmacophore models |
Why This Matters
Procurement of a 4-piperazinyl scaffold enables exploration of SAR space inaccessible to 7-substituted fluoroquinolones, reducing the risk of redundant IP coverage or target-based cross-resistance in lead optimization.
- [1] PubChem. Compound Summary: Ciprofloxacin (CID 2764). 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid. View Source
- [2] DrugFuture. Lomefloxacin monograph. 1-Ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid. View Source
- [3] DeCS Server. 4-Quinolones: Mechanism of action via inhibition of DNA gyrase A subunit. Second-generation quinolones bear 1-piperazinyl at position 7 and fluorine at position 6. View Source
- [4] La Monica G, Gallo A, Bono A, et al. Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus. Molecules. 2024;30(1):28. Compound 9: E. coli DNA gyrase B IC₅₀ 9.80 µM. doi:10.3390/molecules30010028. View Source
